BENGHE Foundational & Exploratory

Check Availability & Pricing

4-(Benzyloxy)-2,6-difluorobenzaldehyde
molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

4-(Benzyloxy)-2,6-
Compound Name:
difluorobenzaldehyde

cat. No.: B1523323

An In-depth Technical Guide to 4-(Benzyloxy)-2,6-difluorobenzaldehyde: Synthesis,
Properties, and Applications in Drug Discovery

Authored by: Gemini, Senior Application Scientist
January 2026
Abstract

4-(Benzyloxy)-2,6-difluorobenzaldehyde is a key synthetic intermediate prized in medicinal
chemistry for its unique structural features. The presence of two fluorine atoms on the aromatic
ring, combined with a reactive aldehyde and a stable, yet cleavable, benzyloxy protecting
group, provides a versatile scaffold for the development of novel therapeutic agents. This guide
offers an in-depth exploration of its molecular characteristics, a detailed synthesis protocol
grounded in established chemical principles, and a review of its applications in modern drug
discovery, particularly in oncology and neuropharmacology. This document is intended for
researchers, chemists, and drug development professionals seeking to leverage this
compound in their research and development pipelines.

Core Molecular Profile

4-(Benzyloxy)-2,6-difluorobenzaldehyde is an aromatic aldehyde with the chemical formula
C14H10F202. Its molecular structure is characterized by a benzaldehyde core substituted with
two fluorine atoms ortho to the aldehyde group and a benzyloxy group in the para position. The
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strategic placement of these functionalities is critical to its utility. The fluorine atoms modulate
the electronic properties of the ring and can enhance the metabolic stability and binding affinity
of derivative compounds. The aldehyde group serves as a versatile handle for a wide array of
chemical transformations, while the benzyloxy group protects the phenolic hydroxyl, allowing
for selective reactions at other sites before its potential removal in later synthetic stages.

Physicochemical and Structural Data

A precise understanding of the compound's physical and chemical properties is fundamental for
its effective use in synthesis and research. The key quantitative data for 4-(Benzyloxy)-2,6-
difluorobenzaldehyde are summarized below.

Property Value Source
Molecular Weight 248.225 g/mol [1]
Molecular Formula C14H10F202 [1]
CAS Number 918524-93-3 [1]
Density 1.3+0.1 g/cm3 [1]
Boiling Point 338.9 £ 37.0 °C at 760 mmHg [1]

, C1=CC=C(C=C1)COC2=CC(=
Canonical SMILES [2]
C(C(=C2)F)C=0)F

Synthesis and Purification Protocol

The synthesis of 4-(Benzyloxy)-2,6-difluorobenzaldehyde is most commonly achieved via a

Williamson ether synthesis. This well-established method involves the reaction of a phenoxide
with an alkyl halide. In this case, the precursor is 4-hydroxy-2,6-difluorobenzaldehyde, which is
deprotonated by a mild base to form a phenoxide ion that subsequently acts as a nucleophile,

attacking benzyl chloride to form the desired ether linkage.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a self-validating, step-by-step methodology for the synthesis and
purification of the title compound.
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Materials:

4-hydroxy-2,6-difluorobenzaldehyde

Benzyl chloride

Potassium carbonate (K2COs), anhydrous

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Ethyl acetate

Deionized water

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add 4-hydroxy-2,6-difluorobenzaldehyde (1.0 eq.) and anhydrous potassium
carbonate (1.5 eq.).

Solvent Addition: Add a suitable volume of anhydrous DMF or DMSO to dissolve the starting
materials. The choice of a polar aprotic solvent is critical as it effectively solvates the cation
of the base, enhancing the nucleophilicity of the phenoxide.

Addition of Benzylating Agent: Add benzyl chloride (1.1 eq.) to the stirred solution.

Reaction Execution: Heat the reaction mixture to 70-80 °C and stir overnight. The progress
of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting
material is consumed. This method is a standard for preparing benzyloxybenzaldehyde
derivatives[3]. A similar procedure is documented for the synthesis of the related 4-
benzyloxy-3,5-difluorobenzaldehyde[4].
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o Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the
reaction mixture into a separatory funnel containing deionized water.

o Extraction: Extract the aqueous layer with ethyl acetate (3x). The organic layers are
combined.

e Washing: Wash the combined organic layers sequentially with deionized water and then with
brine. The brine wash helps to remove residual water from the organic phase.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure
using a rotary evaporator to yield the crude product.

« Purification: Purify the crude residue by silica gel column chromatography to obtain pure 4-
(Benzyloxy)-2,6-difluorobenzaldehyde.

Synthesis Workflow Diagram

The logical flow of the synthesis and purification process is illustrated below.

Reaction Phase Work-up & Purification

“4-hydroxy-2,6-difluorobenzaldehyde
+ Benzyl Chioride

Click to download full resolution via product page

Caption: Logical workflow for the synthesis and purification of 4-(Benzyloxy)-2,6-
difluorobenzaldehyde.

Applications in Drug Discovery and Medicinal
Chemistry

The true value of 4-(Benzyloxy)-2,6-difluorobenzaldehyde lies in its role as a versatile
building block for synthesizing molecules with therapeutic potential. Its derivatives have been
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explored in several key areas of drug discovery.

Oncology: Targeting Aldehyde Dehydrogenase (ALDH)

A significant application of benzyloxybenzaldehyde derivatives is in the development of
inhibitors for Aldehyde Dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform.[5]
ALDH1AS is overexpressed in various cancers and is linked to cancer stem cells and
resistance to chemotherapy.[5] Compounds derived from benzyloxybenzaldehyde scaffolds
have been identified as potent and selective inhibitors of ALDH1A3, presenting a promising
strategy for cancer therapy.[3] The aldehyde functionality of the core molecule can be readily
modified to interact with the enzyme's active site, while the substituted phenyl ring can be
optimized to enhance binding affinity and selectivity.[6]

Neurodegenerative Diseases

While direct applications of the title compound are still emerging, structurally related benzyloxy-
substituted aromatic compounds have shown potential in the context of neurodegenerative
diseases. For instance, derivatives have been investigated as inhibitors of monoamine oxidase
B (MAO-B) for the potential treatment of Parkinson's disease.[7] Furthermore, chalcones
synthesized from benzyloxy precursors have been evaluated as multifunctional agents for
Alzheimer's disease, targeting processes like ApB aggregation and oxidative stress.[7] This
suggests that the 4-(benzyloxy)-2,6-difluorobenzaldehyde scaffold could be a valuable
starting point for developing novel neuroprotective agents.

Diagram of Application Potential

The relationship between the core chemical scaffold and its potential therapeutic targets is
conceptualized in the following diagram.
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Caption: Relationship between the core aldehyde and its potential biological applications.

Analytical Characterization

To ensure the identity and purity of synthesized 4-(Benzyloxy)-2,6-difluorobenzaldehyde, a
combination of standard analytical techniques is employed. While experimentally determined
spectra are not always publicly available, the expected spectroscopic data can be reliably
predicted based on its structure.

e 'H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for
the aldehydic proton (around 10 ppm), the aromatic protons of the benzyl group (typically
7.3-7.5 ppm), the methylene protons of the benzyl group (around 5.2 ppm), and the protons
on the difluorinated aromatic ring.

e 13C NMR Spectroscopy: The carbon NMR will show characteristic peaks for the carbonyl
carbon of the aldehyde (around 185-195 ppm), carbons attached to fluorine (showing C-F
coupling), and the various aromatic and aliphatic carbons.
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e Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the
compound. The high-resolution mass spectrum (HRMS) would provide the exact mass,
confirming the molecular formula of C1aH10F202.

Conclusion

4-(Benzyloxy)-2,6-difluorobenzaldehyde is a high-value chemical intermediate with
significant potential in drug discovery and development. Its unique combination of a reactive
aldehyde, a cleavable benzyloxy protecting group, and electron-withdrawing fluorine
substituents provides a robust platform for the synthesis of complex and potentially therapeutic
molecules. The demonstrated utility of its derivatives as potent enzyme inhibitors underscores
its importance for researchers in medicinal chemistry and pharmaceutical sciences. This guide
provides a foundational understanding of its synthesis, properties, and applications to facilitate
its use in creating the next generation of targeted therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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